2,5-Dibromoterephthalaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromoterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUKSWCSOBXUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C=O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493512 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63525-48-4 | |
| Record name | 2,5-Dibromobenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80493512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dibromoterephthalaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 2,5 Dibromoterephthalaldehyde
Established Synthetic Routes to 2,5-Dibromoterephthalaldehyde
The primary and most well-documented route to this compound involves the direct bromination of terephthalaldehyde (B141574). This approach is favored for its directness, though it requires careful control of reaction conditions to ensure the desired isomeric product.
The regioselective synthesis of this compound is most effectively achieved through the electrophilic aromatic substitution of terephthalaldehyde. The presence of two aldehyde groups on the benzene (B151609) ring, which are deactivating and meta-directing, influences the position of the incoming bromine atoms.
A widely adopted protocol involves the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of concentrated sulfuric acid (H₂SO₄). nih.goveuropa.eu In this reaction, terephthalaldehyde is dissolved in concentrated sulfuric acid at an elevated temperature, typically around 60 °C. nih.goveuropa.eu NBS is then added portion-wise to control the reaction rate and temperature. nih.goveuropa.eu The reaction mixture is stirred for several hours to ensure the completion of the double bromination. nih.goveuropa.eu Upon completion, the reaction is quenched by pouring it onto ice, causing the product to precipitate. nih.goveuropa.eu The crude product is then collected and purified, often by recrystallization from solvents like chloroform (B151607) (CHCl₃), to yield pure this compound as white crystals. acs.orgnih.gov This method has been reported to provide the product in moderate to good yields. nih.gov
Table 1: Synthesis of this compound via Regioselective Bromination
While the use of N-Bromosuccinimide in sulfuric acid is the most prominently reported method for the synthesis of this compound, other brominating systems are known for aromatic compounds. researchgate.net For instance, elemental bromine (Br₂) in the presence of a Lewis acid or in strong acidic media like hydrobromic acid is a conventional method for brominating benzene rings. researchgate.net However, for the specific regioselective synthesis of this compound from terephthalaldehyde, the NBS/H₂SO₄ system remains the preferred and most documented route in the scientific literature, balancing reactivity and selectivity to achieve the desired 2,5-disubstituted product. acs.orgnih.goveuropa.eu
Mechanistic Investigations of this compound Formation
The formation of this compound from terephthalaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key to the regioselectivity lies in the electronic properties of the substituents on the benzene ring.
Activating/Deactivating Effects : The two aldehyde (-CHO) groups on terephthalaldehyde are strongly electron-withdrawing. This deactivates the benzene ring towards electrophilic attack, making the reaction require harsh conditions, such as concentrated sulfuric acid at elevated temperatures. nih.goveuropa.euresearchgate.net
Directing Effects : The aldehyde groups are meta-directing. In terephthalaldehyde, the positions ortho to one aldehyde group are meta to the other. Therefore, all four available positions on the ring (positions 2, 3, 5, and 6) are electronically disfavored but are the only sites for substitution.
First Bromination : The first bromine atom is introduced onto the ring. The positions are equivalent, so a single mono-bromo intermediate is formed (2-bromoterephthalaldehyde).
Second Bromination : The introduction of the second bromine atom is directed by the combined influence of the two aldehyde groups and the first bromine atom. Halogens are deactivating but are ortho, para-directing. The first bromine atom at position 2 will direct the incoming electrophile to positions 4 (para) and 6 (ortho). However, position 4 is already occupied by an aldehyde group. The aldehyde groups direct meta to themselves. The aldehyde at position 1 directs to positions 3 and 5, while the aldehyde at position 4 directs to positions 2 and 6. The position that is least deactivated and sterically accessible is position 5, which is ortho to the first bromine and meta to both aldehyde groups, leading to the formation of the 2,5-dibromo isomer as the major product.
Optimization of this compound Synthesis for Scalable Research Applications
The utility of this compound as a precursor for advanced materials necessitates synthetic protocols that are both efficient and scalable. acs.orgacs.orgheeneygroup.com Research has demonstrated that the synthesis using NBS in concentrated sulfuric acid can be successfully performed on a multigram scale. acs.org
A key aspect of scalability is the purification of the final product. The established method of precipitating the crude product by pouring the reaction mixture into ice water is effective for handling large quantities. nih.goveuropa.eu Subsequent purification by recrystallization from a suitable solvent, such as chloroform, has been shown to yield the product as white needles with high purity, suitable for further synthetic transformations. acs.org The ability to obtain the precursor in two scalable synthetic steps is crucial for its use in the preparation of more complex structures like 2,3,6,7-substituted anthracene (B1667546) derivatives. acs.orgacs.orgheeneygroup.com The synthesis has been successfully scaled to produce nearly 10 grams of the purified compound in a single batch. acs.org
Table 2: List of Chemical Compounds
Advanced Derivatization and Chemical Transformations of 2,5 Dibromoterephthalaldehyde
Cross-Coupling Reactions Involving Aryl Bromide Moieties
The bromine atoms on the aromatic ring of 2,5-dibromoterephthalaldehyde are amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of functionalized aromatic compounds.
Suzuki-Miyaura Coupling Reactions for Bi- and Triaryl Systems
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron compound, such as a boronic acid or ester. fishersci.co.ukharvard.edu This reaction is catalyzed by a palladium(0) complex and is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. fishersci.co.ukresearchgate.net
In the context of this compound, the two bromine atoms can undergo sequential or double Suzuki-Miyaura coupling reactions to synthesize bi- and triaryl systems. These reactions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. fishersci.co.uk The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to control the selectivity and yield of the desired products. d-nb.info
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |
| Aryl/Vinyl Halide | Boronic Acid/Ester | Palladium Catalysts (0.5-10% w/w) | Tetrabutylammonium Bromide | Water or Alcohol | Biaryl/Vinylarene | Varies | fishersci.co.uk |
| Aryl Chlorides | Tetrahydroxydiboron | Palladium Catalyst | - | - | Arylboronic Acids | Good | organic-chemistry.org |
| Aryl Bromides | Aryltriethoxysilanes | Palladium Catalyst | Sodium Hydroxide | Aqueous | Biaryl | High | organic-chemistry.org |
This table presents generalized conditions and may not be specific to this compound.
Other Palladium-Catalyzed Aryl-Aryl Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are employed for aryl-aryl bond formation. These include the Negishi coupling (organozinc reagents), Stille coupling (organotin reagents), and Hiyama coupling (organosilicon reagents). organic-chemistry.org While effective, some of these methods involve more toxic or less stable organometallic reagents compared to the boronic acids used in Suzuki coupling. fishersci.co.uk
Recent advancements have also focused on direct C-H arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. acs.org Palladium catalysts can facilitate the coupling of aryl halides with unactivated arenes, although this often requires specific directing groups or reaction conditions to achieve high selectivity. d-nb.infoacs.org
Functionalization through Alkynyl Substitutions
The bromine atoms of this compound can be substituted with alkynyl groups through Sonogashira coupling. researchgate.net This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental tool for constructing carbon-carbon triple bonds. researchgate.net The resulting aryl-alkynyl structures are important intermediates in the synthesis of various functional materials, including conjugated polymers and macrocycles. researchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net The introduction of alkynyl substituents can significantly influence the electronic and photophysical properties of the resulting molecules. researchgate.net
Reactivity and Functionalization of Aldehyde Groups
The two aldehyde groups of this compound are key to its utility in constructing larger molecular architectures through condensation reactions and can also be transformed into other functional groups via oxidation.
Condensation Reactions for Macrocycle and Polymer Formation
The aldehyde functionalities of this compound readily undergo condensation reactions with amines to form imines (Schiff bases). This reactivity is extensively used in the synthesis of macrocycles and polymers. For instance, condensation with diamines can lead to the formation of large, chiral, square-shaped octaimine macrocycles or triangular hexaimine macrocycles. researchgate.net The structure and properties of these macrocycles can be tuned by the choice of the diamine and by further derivatization of the aryl bromide moieties. researchgate.net
Furthermore, this compound can serve as a monomer in polymerization reactions. For example, it can be used to synthesize conjugated polymers where the aldehyde groups are incorporated into the polymer backbone through various condensation chemistries. gloecklhofer.eu These polymers often exhibit interesting optoelectronic properties. gloecklhofer.eu
Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde groups of this compound can be oxidized to the corresponding carboxylic acid groups, yielding 2,5-dibromoterephthalic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). savemyexams.com The resulting dicarboxylic acid is a valuable monomer for the synthesis of polyesters and other polymers. It also serves as a precursor for further functionalization, where the carboxylic acid groups can be converted into esters, amides, or acid chlorides. libretexts.orgmnstate.edu
Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions | Reference |
| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution, heat | savemyexams.com |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature | libretexts.org |
| Tollens' Reagent (Ag(NH₃)₂⁺) | Aqueous ammonia | - |
| Potassium Dichromate (K₂Cr₂O₇) | Acidified solution, reflux | savemyexams.com |
This table presents general oxidizing agents and their typical application conditions.
Reduction Reactions to Alcohol or Other Reduced Forms
The aldehyde groups of this compound and its derivatives can be readily reduced to form the corresponding primary alcohols, yielding (2,5-dibromophenyl)dimethanol structures. This transformation is fundamental for introducing flexible, oxygen-containing linkers into larger molecular frameworks. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose.
For instance, the reduction of a substituted terephthalaldehyde (B141574), (2,5-bis(3-(heptyloxy)propyl)-1,4-phenylene)dicarbaldehyde, to its corresponding dimethanol has been successfully achieved using lithium aluminum hydride in dry diethyl ether. acs.org This reaction proceeds with high efficiency, providing the diol product in an 88% yield. acs.org While this example involves a substituted derivative, the methodology is directly applicable to the parent compound.
Sodium borohydride is another widely used reagent for this transformation. However, in systems with ester functionalities elsewhere in the molecule, the reduction of aldehydes with NaBH₄ can sometimes lead to undesired side reactions, such as intramolecular transesterification. To circumvent this, the reaction can be quenched with a weak acid like acetic acid. This technique has been shown to selectively reduce the aldehyde to a benzyl (B1604629) alcohol with minimal rearrangement. nih.gov
Furthermore, the carbonyl groups can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents, to yield more complex, substituted diols. In one such synthesis, 2,5-di(naphthalen-2-yl)terephthalaldehyde, derived from this compound, was treated with 4-tert-butylphenylmagnesium bromide. This reaction transformed the two aldehyde groups into secondary alcohols, yielding a complex diol intermediate that was subsequently used in the construction of a heptazethrene derivative. iucr.org
Table 1: Examples of Reduction Reactions on Terephthalaldehyde Derivatives
| Starting Material | Reagent(s) | Product | Yield | Citation |
|---|---|---|---|---|
| (2,5-Bis(3-(heptyloxy)propyl)-1,4-phenylene)dicarbaldehyde | Lithium aluminum hydride (LiAlH₄) | (2,5-Bis(3-(heptyloxy)propyl)-1,4-phenylene)dimethanol acs.org | 88% | acs.org |
| 2,5-Bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde | Sodium borohydride (NaBH₄), Acetic Acid | 2,5-Bis[(4'-(methoxy)benzoyl)oxy]benzyl alcohol nih.gov | >95% (selectivity) | nih.gov |
| 2,5-Di(naphthalen-2-yl)terephthalaldehyde | 4-tert-butylphenylmagnesium bromide | Diol intermediate (unisolated) | Not reported | iucr.org |
Construction of Complex Molecular Architectures and Polycyclic Systems
The bifunctional nature of this compound makes it an exceptional precursor for building sophisticated molecular structures, including polycyclic aromatic hydrocarbons (PAHs) and advanced functional materials. The bromine and aldehyde groups offer orthogonal reaction sites for sequential or one-pot transformations.
Synthesis of Substituted Anthracene (B1667546) Derivatives
A significant application of this compound is in the synthesis of 2,3,6,7-substituted anthracene derivatives, which represents one of the most challenging substitution patterns to achieve for this class of compounds. researchgate.net A novel and scalable method utilizes this compound as the starting material to access a stable, protected 1,2,4,5-benzenetetracarbaldehyde precursor. researchgate.net
This precursor is then subjected to a double intermolecular Wittig reaction, followed by a deprotection and an intramolecular double ring-closing condensation. This sequence efficiently constructs the anthracene core under mild conditions. researchgate.net This approach has been successfully demonstrated in the preparation of 2,3,6,7-anthracenetetracarbonitrile. researchgate.net
Table 2: Key Stages in the Synthesis of 2,3,6,7-Substituted Anthracene Derivatives
| Stage | Description | Key Reagents/Conditions |
|---|---|---|
| Precursor Synthesis | Conversion of this compound to a stable, protected 1,2,4,5-benzenetetracarbaldehyde. | Two scalable synthetic steps. |
| Wittig Reaction | Double intermolecular Wittig reaction on the precursor. | Wittig reagent, mild conditions. |
| Ring Formation | Deprotection followed by an intramolecular double ring-closing condensation. | Acid/base-mediated cyclization. |
Formation of Wave-Shaped Polycyclic Hydrocarbons
The synthesis of novel, wavy-shaped polycyclic hydrocarbons (PHs) has been achieved using this compound as a key starting component. These complex structures are of interest for their unique electronic properties and potential applications in organic electronics. researchgate.net The synthetic route demonstrates the power of sequential cross-coupling and cyclization reactions.
The process begins with a Suzuki coupling reaction between this compound and a boronic ester derivative, followed by a second coupling to introduce additional aromatic units, affording a key tetraaldehyde intermediate. This intermediate is then treated with a Grignard reagent (mesitylmagnesium bromide) to form a tetraol. The final steps involve an acid-mediated intramolecular Friedel–Crafts alkylation to build the polycyclic framework, followed by oxidative dehydrogenation to yield the final, stable, wave-shaped hydrocarbon. researchgate.net The specific structure and aromaticity of the final product can be tailored by the choice of building blocks and the annulation strategy. researchgate.net
Table 3: Synthetic Strategy for Wave-Shaped Polycyclic Hydrocarbons
| Step | Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | Suzuki Coupling | Tetraaldehyde intermediate |
| 2 | Grignard Reaction | Tetraol compound |
| 3 | Intramolecular Friedel–Crafts Alkylation | Dihydro-precursor |
| 4 | Oxidative Dehydrogenation | Final Wave-Shaped Polycyclic Hydrocarbon |
Molecular Heterostructures for Advanced Applications
This compound serves as a critical building block for creating molecular heterostructures designed for advanced applications like photocatalysis. These materials are engineered by covalently linking distinct donor and acceptor polymer chains to enhance charge separation and improve performance in processes such as visible-light-driven water splitting. bath.ac.uk
In this context, this compound is first used to synthesize linear conjugated polymers through reactions like Suzuki–Miyaura coupling or direct C-H arylation polymerization. For example, it can be reacted with diboronic acids of various aromatic cores or with electron-rich thiophene (B33073) derivatives. These initial polymers, which contain reactive aldehyde side-chains, are then linked to a second, different polymer unit (e.g., one containing terminal amine groups) via a Schiff base condensation reaction. This creates a well-defined donor-acceptor molecular heterostructure. bath.ac.uk The electronic properties and photocatalytic activity of the final material can be precisely tuned by varying the constituent polymer blocks. bath.ac.uk
Table 4: Examples of Polymers and Heterostructures from this compound
| Polymerization Method | Co-monomer | Resulting Polymer | Heterostructure Application | Citation |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | 1,4-Phenylenediboronic acid | BB (Benzene-based polymer) | Photocatalytic Oxygen Evolution | bath.ac.uk |
| Suzuki–Miyaura Coupling | (5,5-Dioxidodibenzo[b,d]thiophene-3,7-diyl)diboronic acid | BSO (Dibenzo-thiophene sulfone-based polymer) | Photocatalytic Oxygen Evolution | bath.ac.uk |
| Direct C-H Arylation | 3,4-Ethylenedioxythiophene (EDOT) | BEDOT (EDOT-based polymer) | Photocatalytic Oxygen Evolution | bath.ac.uk |
Applications of 2,5 Dibromoterephthalaldehyde in Advanced Materials Science
Development of Metal-Organic Frameworks (MOFs)
In the synthesis of Metal-Organic Frameworks (MOFs), which consist of metal ions or clusters coordinated to organic ligands, 2,5-dibromoterephthalaldehyde typically serves as a precursor to the final coordinating ligand rather than as the ligand itself. wpi.edu Its aldehyde groups can be readily transformed into functionalities capable of binding to metal centers.
The aldehyde functional groups in this compound are not strong coordinating agents for the hard metal ions typically used in MOF synthesis. Therefore, the molecule is generally modified prior to or during the MOF synthesis to create a suitable ligand. Two primary strategies are employed:
Oxidation to a Carboxylate Ligand: The most common approach is the oxidation of the two aldehyde groups to carboxylic acid groups, yielding 2,5-dibromoterephthalic acid . This dicarboxylate ligand is an excellent building block for MOFs, readily coordinating to a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) through its carboxylate oxygen atoms to form stable, porous frameworks. rsc.org
Formation of Schiff Base Ligands: The aldehyde can be reacted with an amine-containing molecule that also possesses a coordinating group (such as a pyridine, imidazole, or carboxylate). nih.gov The resulting Schiff base (imine) product is a larger, multitopic ligand that can then be used to build a MOF. This method allows for the creation of more complex ligands with tailored geometries and coordination pockets.
The bromine atoms are a key feature in the design of ligands derived from this compound for the construction of tailored MOFs. morressier.com Much like in COFs, these halogens serve as latent functional sites for post-synthetic modification. rsc.orgekb.eg
The design strategy involves first using the primary coordinating groups (e.g., carboxylates derived from the aldehydes) to assemble a stable parent MOF with the desired topology and porosity. Subsequently, the C-Br bonds, which are positioned on the linkers and line the pores of the material, can be chemically altered. This powerful approach enables the precise installation of a wide array of functional groups that might not be stable under the initial MOF synthesis conditions. ekb.eg For example, catalytically active sites, fluorescent tags, or chiral selectors can be covalently attached to the framework via the bromine positions, creating multifunctional materials with highly specialized properties.
The table below outlines the pathways for utilizing this compound in tailored MOF construction.
| Starting Compound | Transformation | Resulting Ligand | Role in MOF Construction |
| This compound | Oxidation | 2,5-Dibromoterephthalic acid | Primary building block; coordinates to metal ions via carboxylate groups. Bromine sites available for PSM. |
| This compound | Schiff base condensation with a functional amine (e.g., 3-amino-pyridine) | Brominated Schiff base ligand | Larger, custom-designed ligand. Bromine sites available for PSM. |
Contribution to Organic Semiconductor Development
This compound is a pivotal building block in the synthesis of advanced organic materials, particularly for semiconductor applications. Its symmetrical structure, featuring two reactive aldehyde groups and two bromine atoms on a central benzene (B151609) ring, provides a versatile platform for creating complex π-conjugated systems. The electron-withdrawing nature of the bromine and aldehyde substituents is crucial for tuning the electronic properties of the resulting materials. atomfair.com
The utility of this compound as a precursor stems from the reactivity of its functional groups. The aldehyde moieties are ideal for engaging in condensation reactions, such as Schiff base formation, to build larger molecular architectures. atomfair.com Simultaneously, the bromine atoms serve as synthetic handles for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental for extending the π-conjugation of the molecule by forming new carbon-carbon bonds, a key strategy in designing materials with specific optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. atomfair.com
The compound's structure allows for the systematic modification and functionalization necessary to control the energy levels (HOMO/LUMO) and bandgap of the target semiconductors. This tunability is essential for optimizing charge transport and light-emitting characteristics in electronic devices.
Materials derived from this compound are integral to the fabrication of active layers in organic electronic devices. Organic Thin-Film Transistors (OTFTs), which are essential components for flexible displays and sensors, rely on organic semiconductors for their operation. nih.govmdpi.com Similarly, the emissive layer in OLEDs is composed of organic materials that emit light upon electrical stimulation. iaea.orgrsc.org
The conjugated polymers and small molecules synthesized from this dibrominated precursor can be processed from solution to form the thin semiconductor films required for these devices. atomfair.comcloudfront.net The performance of OTFTs, often measured by charge carrier mobility, and the efficiency of OLEDs are directly influenced by the molecular structure of the semiconductor used. The ability to create well-ordered, stable thin films from these materials is crucial for achieving high-performance devices. nih.gov While specific performance metrics are highly dependent on the final derivative, the precursor's role is foundational in creating the diverse range of semiconductors needed for these technologies.
Anthradithiophene (ADT) is a thienoacene compound composed of five fused aromatic rings, recognized as a promising building block for high-performance organic semiconductors. rsc.org However, its application has been hampered by challenges in its synthesis. rsc.org
Recent synthetic strategies have utilized precursors like this compound to construct ADT-based scaffolds. An innovative double annulation protocol, for instance, can combine a direct arylation and a cross aldol (B89426) condensation in a one-pot reaction to build the ADT core with high regiospecificity. rsc.org This approach allows for the scalable and sustainable production of ADT derivatives. rsc.org
Once the core ADT structure is formed, it can be further functionalized. For example, polymers containing ADT have been synthesized via cross-coupling reactions like Sonogashira and Stille couplings. nih.gov The properties of these polymers, such as molecular weight and optical bandgap, are critical for their performance in electronic devices.
Below is a table summarizing the properties of various polymers synthesized from an ADT monomer, which itself can be derived from precursors like this compound.
| Polymer | Coupling Type | Mn (kDa) | Mw (kDa) | Optical Bandgap (eV) |
|---|---|---|---|---|
| Polymer 1 (with ethynylene) | Sonogashira | 16 | 32 | 2.00 |
| Polymer 2 (with ethynylene) | Sonogashira | 9 | 18 | 1.97 |
| Polymer 3 (with aryl) | Stille | 4 | 6 | 2.12 |
| Polymer 4 (with aryl) | Stille | 4 | 7 | 2.10 |
This table presents representative data for ADT-containing polymers, illustrating the range of properties achievable through different synthetic coupling strategies. The synthesis of the core ADT monomer often relies on versatile precursors. nih.gov
Supramolecular Assembly and Self-Assembled Systems
The precise arrangement of molecules into ordered, functional superstructures is a cornerstone of modern materials science. This compound is an excellent building block for such systems due to its rigid core and symmetrically placed reactive sites, which can direct the formation of complex architectures through both covalent and noncovalent interactions. researchgate.net
The aldehyde groups of this compound readily undergo cyclocondensation reactions with chiral diamines, such as (R,R)-1,2-diaminocyclohexane, to form chiral macrocycles. nih.gov A notable example is the synthesis of triangular hexaimines, known as "trianglimines". These reactions are often high-yielding and produce geometrically regular and symmetrical structures. nih.gov
The synthesis of these macrocycles is a key step toward creating larger, ordered systems. The individual chiral macrocycles can then act as tectons (building blocks) that self-assemble into larger supramolecular arrays. This assembly is guided by noncovalent interactions between the macrocycles, such as π-π stacking or hydrogen bonding, leading to the formation of highly ordered materials. researchgate.netresearchgate.net
| Feature | Description | Reference |
| Precursor | This compound | nih.gov |
| Co-reactant | Chiral diamine (e.g., (R,R)-1,2-diaminocyclohexane) | nih.gov |
| Reaction | Cyclocondensation | nih.gov |
| Product | Chiral Macrocycle (Trianglimine) | nih.gov |
| Assembly | Macrocycles form larger arrays via noncovalent interactions | researchgate.net |
Noncovalent synthesis refers to the formation of complex, ordered structures held together by intermolecular forces rather than covalent bonds. rsc.orgnih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but collectively can direct the precise organization of molecules into stable assemblies. researchgate.net The field of supramolecular chemistry leverages these interactions to design systems that self-assemble into desired architectures. rsc.orgnih.gov
In a related concept, supramolecular interactions can be used to assist in the formation of covalent bonds. This "supramolecular assistance to covalent synthesis" involves using noncovalent interactions to pre-organize reactants, holding them in the correct orientation and proximity to facilitate a covalent reaction. researchgate.net For a molecule like this compound, one could envision a scenario where host-guest interactions or hydrogen bonding brings the molecule into alignment with another reactant, thereby promoting a subsequent palladium-catalyzed cross-coupling reaction at the bromine sites with greater efficiency or selectivity. This strategy combines the precision of molecular recognition with the robustness of covalent chemistry. researchgate.net
Theoretical and Computational Studies of 2,5 Dibromoterephthalaldehyde and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-dibromoterephthalaldehyde, DFT calculations provide fundamental insights into its geometry, stability, and electronic characteristics. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.
Key parameters derived from DFT studies include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The electronic properties are elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). This information is invaluable for predicting how the molecule will interact with other reagents. nih.gov Time-dependent DFT (TD-DFT) can also be employed to simulate UV-Vis absorption spectra, providing insights into the molecule's optical properties. mdpi.com
Table 1: Representative Data from DFT Calculations for an Aromatic Aldehyde This table illustrates the typical electronic and structural parameters that would be obtained from a DFT calculation on a molecule like this compound. The values are representative and serve to demonstrate the output of such a computational analysis.
| Property | Description | Representative Value |
| Structural Parameters | ||
| C=O Bond Length | The distance between the carbon and oxygen atoms of the aldehyde group. | 1.21 Å |
| C-Br Bond Length | The distance between a carbon atom on the aromatic ring and a bromine atom. | 1.90 Å |
| C-C-C Bond Angle | The angle within the benzene (B151609) ring. | ~120° |
| Electronic Properties | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.5 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | 2.5 D |
Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations are indispensable for studying the dynamic processes of polymerization and self-assembly, where molecules like this compound act as building blocks (or linkers) for larger supramolecular structures such as Covalent Organic Frameworks (COFs). researchgate.netmdpi.com
In the context of polymerization, MD simulations can model the step-by-step formation of covalent bonds between monomers, providing insights into the kinetics and mechanism of polymer chain growth. By simulating the system over time, researchers can observe how individual monomers orient themselves before reacting and how the nascent polymer chain folds and adopts its preferred conformation.
For self-assembly processes, MD simulations can predict how multiple molecules or polymer chains spontaneously organize into ordered structures. These simulations are particularly valuable for understanding the formation of porous crystalline materials like COFs. For instance, MD studies can explore the role of intermolecular forces, such as van der Waals interactions and π-π stacking, in guiding the assembly of linkers into a stable, porous network. researchgate.net A notable application is the use of MD simulations to study the performance of COF-based membranes, for example, in water desalination, by analyzing the transport of ions and water molecules through the framework's pores. nih.gov
Table 2: Key Outputs from Molecular Dynamics Simulations of COF Systems This table outlines the types of data and insights that can be gained from MD simulations of systems involving COF structures.
| Simulation Output | Description | Relevance to this compound Derivatives |
| Trajectory Files | A record of the positions, velocities, and forces of all atoms over time. | Provides a visual and quantitative understanding of the dynamic behavior of polymers and their assembly. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Helps to characterize the local structure and packing of molecules in the assembled framework. |
| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Used to calculate diffusion coefficients of small molecules (e.g., water, gas) within the COF pores. |
| Interaction Energies | Quantifies the non-bonded interaction energies (e.g., van der Waals, electrostatic) between different components. | Reveals the driving forces behind the self-assembly process and the stability of the final structure. |
Prediction of Chemical Reactivity and Mechanistic Pathways
Computational chemistry offers powerful tools to predict the chemical reactivity of this compound and to elucidate the detailed mechanisms of its reactions. The molecule possesses two primary types of reactive sites: the two aldehyde functional groups and the two bromine atoms attached to the aromatic ring.
DFT calculations are central to predicting reactivity. As mentioned, analysis of the HOMO, LUMO, and MEP provides a static picture of the molecule's reactive tendencies. nih.gov For a more dynamic understanding, computational chemists model the entire reaction coordinate for a proposed transformation. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net
For example, to study the mechanism of a condensation reaction involving one of the aldehyde groups, researchers would use DFT to calculate the energy profile of the reaction pathway. This involves locating the transition state for the key bond-forming steps. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. rsc.org By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be identified. mdpi.com Similarly, the mechanism of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings at the C-Br sites, can be investigated to understand ligand effects, oxidative addition, and reductive elimination steps.
Table 3: Example of a Calculated Reaction Energy Profile using DFT This table provides a hypothetical energy profile for a single-step organic reaction, illustrating how computational methods can be used to determine the feasibility and kinetics of a chemical transformation involving a derivative of this compound.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | The starting materials of the reaction (e.g., this compound derivative + nucleophile). | 0.0 (Reference) |
| Transition State (TS) | The highest energy point along the reaction coordinate, representing the activation barrier. | +25.0 |
| Products | The final chemical species formed after the reaction. | -15.0 |
| Activation Energy (Ea) | The energy required to go from reactants to the transition state (E_TS - E_Reactants). | +25.0 |
| Reaction Energy (ΔE) | The overall energy change of the reaction (E_Products - E_Reactants). | -15.0 (Exothermic) |
Advanced Characterization Methodologies in 2,5 Dibromoterephthalaldehyde Research
Advanced analytical techniques are indispensable for characterizing the complex structures and properties of materials derived from 2,5-dibromoterephthalaldehyde. This precursor is frequently employed in the synthesis of novel polymers, macrocycles, and covalent organic frameworks (COFs), where a deep understanding of structure-property relationships is critical. Methodologies ranging from spectroscopy to thermal analysis provide the detailed insights necessary for structural confirmation, solid-state arrangement, material stability, and electronic behavior.
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
The reactivity of 2,5-dibromoterephthalaldehyde is largely dictated by its aldehyde groups and bromine substituents. Future research is poised to expand the synthetic toolbox for this compound through the exploration of novel reaction pathways and the development of innovative catalytic systems.
Palladium-catalyzed cross-coupling reactions are fundamental in leveraging the bromo-functionalities of this compound for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com While Suzuki-Miyaura coupling is a well-established method for this purpose, the exploration of other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this specific substrate remains a promising area for investigation. whiterose.ac.uknih.govscientificupdate.com These reactions would enable the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives with tailored electronic and photophysical properties. For instance, the synthesis of dipalladated terephthalaldehyde (B141574) complexes has been reported, which can undergo further reactions like CO insertion, demonstrating the potential for creating complex organometallic structures. nih.gov
Beyond traditional palladium catalysis, the development of novel catalytic systems, including those based on other transition metals or even metal-free approaches, could offer new avenues for the functionalization of this compound. Photocatalysis, for example, represents a rapidly growing field that could enable previously inaccessible transformations under mild conditions.
The aldehyde groups of this compound are key to its use in constructing larger molecular architectures through condensation reactions. mdpi.com Future work will likely focus on developing new types of condensation reactions and employing novel catalysts to control the stereochemistry and dimensionality of the resulting products.
A summary of potential novel reaction pathways for this compound is presented in the table below.
| Reaction Type | Potential Application | Catalyst System |
| Heck Reaction | Synthesis of substituted styrenes | Palladium-based catalysts |
| Sonogashira Coupling | Formation of arylalkynes for conjugated materials | Palladium and copper co-catalysts |
| Buchwald-Hartwig Amination | Synthesis of arylamines for pharmaceuticals and organic electronics | Palladium-based catalysts with specialized ligands |
| Photocatalytic C-H Activation | Direct functionalization of the aromatic ring | Various photocatalysts (e.g., iridium, ruthenium complexes) |
Integration into Next-Generation Functional Materials with Tunable Properties
This compound is a crucial linker for the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers with potential applications in gas storage and separation. tcichemicals.comtcichemicals.com The rigid and well-defined structure of this building block allows for the construction of highly ordered porous materials. Future research will focus on fine-tuning the properties of these COFs for specific applications. By carefully selecting the co-monomers to be condensed with this compound, it is possible to control the pore size, surface area, and chemical functionality of the resulting COF. This tunability is critical for applications such as selective gas separation, where the framework must be able to differentiate between molecules of similar size and polarity.
Beyond COFs, this compound is a promising candidate for the synthesis of other next-generation functional materials. Its derivatives are being investigated for their optical and electronic properties, making them relevant in the development of organic electronic materials. For example, it can serve as a precursor for synthesizing complex organic molecules like substituted anthracene (B1667546) derivatives, which are of interest for their applications in organic electronics.
The development of luminescent polymers is another exciting area of research. By incorporating this compound into polymer backbones, it may be possible to create materials with tailored emission properties for applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.comresearchgate.netsciforum.net The bromine atoms can also be post-synthetically modified to further tune the material's properties. The table below summarizes the potential applications of materials derived from this compound.
| Material Type | Potential Application | Tunable Property |
| Covalent Organic Frameworks (COFs) | Gas separation and storage, catalysis | Pore size, surface area, chemical functionality |
| Conductive Polymers | Organic electronics, sensors | Electrical conductivity, band gap |
| Luminescent Polymers | OLEDs, chemical sensors | Emission wavelength, quantum yield |
| Porous Organic Polymers | Gas separation, flame retardants | Porosity, thermal stability |
Advanced Computational Modeling for Rational Design and Property Prediction
Advanced computational modeling is becoming an indispensable tool in the rational design of new materials and the prediction of their properties. In the context of this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can provide valuable insights into the structure-property relationships of materials derived from this building block.
DFT calculations can be used to predict the electronic structure, optical properties, and reactivity of molecules and materials. mdpi.comwarwick.ac.uk For instance, DFT can help in understanding the electronic properties of COFs derived from this compound, guiding the design of materials with specific band gaps for electronic applications. It can also be employed to study the mechanism of reactions involving this compound, aiding in the development of more efficient synthetic routes.
Molecular dynamics simulations can provide insights into the dynamic behavior of polymers and other materials. mdpi.comyoutube.com For example, these simulations can be used to study the diffusion of gases within the pores of COFs, helping to predict their performance in gas separation applications. They can also be used to investigate the morphology and mechanical properties of polymers incorporating this compound.
The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new functional materials. Computational screening of virtual libraries of materials based on this compound can help identify promising candidates for experimental synthesis and characterization.
| Computational Method | Application in this compound Research | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure of derivatives and materials | Band gap, absorption spectra, reaction energies |
| Molecular Dynamics (MD) | Simulation of polymer and COF structures | Gas diffusion rates, mechanical properties, morphology |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex environments | Reaction mechanisms and barriers in biological or condensed phases |
Towards Scalable and Sustainable Synthetic Methodologies
The widespread application of this compound and its derivatives is contingent on the development of scalable and sustainable synthetic methodologies. The current synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles are being increasingly applied to address these challenges.
One promising approach is the development of solvent-free or eco-friendly reaction conditions. For instance, the synthesis of terephthalaldehyde derivatives can be achieved through solvent-free methods, which significantly reduces waste and environmental impact. The use of greener solvents in both the synthesis and purification of this compound is another important area of research. researchgate.netnih.gov
Process intensification, which aims to develop smaller, safer, and more energy-efficient chemical processes, is also highly relevant. nih.gov Continuous flow chemistry, for example, offers several advantages over traditional batch processing, including better control over reaction parameters, improved safety, and easier scalability. The development of continuous flow processes for the synthesis of this compound could lead to more efficient and sustainable production.
The development of green chemistry metrics allows for the quantitative assessment of the sustainability of a chemical process. mdpi.comwhiterose.ac.uknih.gov By applying these metrics, researchers can identify areas for improvement in the synthesis of this compound and work towards developing truly sustainable methodologies.
| Green Chemistry Approach | Application to this compound Synthesis | Key Benefits |
| Use of Greener Solvents | Replacing hazardous solvents with benign alternatives | Reduced environmental impact and improved worker safety |
| Solvent-Free Synthesis | Performing reactions without a solvent | Minimized waste, increased reaction efficiency |
| Continuous Flow Chemistry | Transitioning from batch to continuous processing | Enhanced safety, better process control, easier scalability |
| Catalytic Efficiency | Developing more active and selective catalysts | Reduced catalyst loading, minimized side reactions and waste |
Q & A
Q. What are the standard synthetic routes for 2,5-dibromoterephthalaldehyde, and how do reaction conditions influence yield and purity?
Two primary methods are reported:
- Method A : Derived from xylene precursors via bromination and oxidation, achieving ~97% purity under ambient conditions but requiring rigorous inert gas (N₂) protection to prevent aldehyde oxidation .
- Method B : Sulfuric acid-mediated synthesis, which enhances regioselectivity but demands precise temperature control (0–5°C) to minimize side products like over-brominated derivatives . Storage at 4°C under nitrogen is critical to maintain stability due to the compound’s sensitivity to moisture and light .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolve aldehyde proton signals at δ 10.2–10.4 ppm and confirm bromine-induced deshielding effects on aromatic protons .
- FTIR : Identify carbonyl stretches (C=O) at ~1690 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
- X-ray crystallography : Resolves planar geometry and confirms dihedral angles between aldehyde groups (typically <10°), critical for predicting reactivity in polymerization .
Q. How does solvent selection impact the compound’s stability and reactivity in subsequent reactions?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for Suzuki-Miyaura cross-coupling but may accelerate aldehyde oxidation. Non-polar solvents (toluene) are preferred for storage, while THF balances stability and reactivity in COF synthesis .
Advanced Research Questions
Q. How can this compound be utilized to design covalent organic frameworks (COFs) with tunable pore architectures?
The aldehyde groups enable dynamic imine or boronate ester linkages. For example:
- Suzuki-Miyaura coupling with diboronic acids creates π-conjugated frameworks for photocatalysis, achieving BET surface areas >800 m²/g .
- Aldimine condensation with diamines produces COFs with staggered stacking (e.g., AA or AB topologies), controllable via solvent polarity and reaction time .
Q. What strategies resolve discrepancies in crystallographic vs. spectroscopic data for derivatives of this compound?
Q. How does the compound’s electronic structure influence its role in stereochemical probes for chirality transmission?
The electron-withdrawing bromine and aldehyde groups create a polarized π-system, enabling sensitive detection of axial chirality in triaryl systems via electronic circular dichroism (ECD) . Substituent effects on the probe’s Cotton effects are quantifiable using TD-DFT calculations .
Q. What mechanistic insights explain its photoactivity in molecular heterostructures for oxygen evolution?
When copolymerized with electron-rich cores (e.g., EDOT), the compound forms donor-acceptor heterostructures. Visible light excitation (~450 nm) generates charge-separated states, with hole transfer to water oxidation catalysts (e.g., RuO₂), achieving turnover frequencies (TOF) of 0.12 s⁻¹ .
Data Contradiction Analysis
Q. How to address inconsistent yields in Suzuki-Miyaura reactions using this compound?
- Catalyst screening : Pd(PPh₃)₄ outperforms Pd(dba)₂ in sterically hindered systems (yield increase from 45% to 72%) .
- Base optimization : K₂CO₃ minimizes aldehyde degradation compared to Cs₂CO₃, which promotes side reactions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
